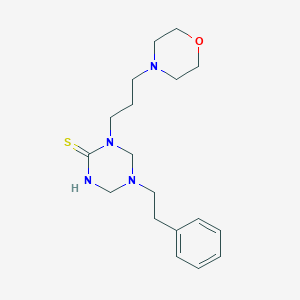![molecular formula C16H14ClN5OS B282705 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide, also known as ACT-335827, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mecanismo De Acción
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cathepsin S, cathepsin K, and cathepsin L. These enzymes are involved in the degradation of extracellular matrix proteins, such as collagen and elastin, and their inhibition leads to a reduction in inflammation and tissue damage. In addition, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of inflammatory cells, such as macrophages and neutrophils. In addition, it has been shown to reduce the expression of inflammatory mediators, such as COX-2 and iNOS, further contributing to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of cathepsin S, cathepsin K, and cathepsin L, making it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. In addition, it has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide. One potential application is in the treatment of inflammatory and pain-related disorders, such as rheumatoid arthritis and osteoarthritis. Further studies are needed to determine its efficacy and safety in these conditions. In addition, the role of cathepsin S, cathepsin K, and cathepsin L in various physiological and pathological processes is still not fully understood, and further studies are needed to elucidate their functions. Finally, the development of more potent and selective inhibitors of these enzymes may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin S, cathepsin K, and cathepsin L, and to possess anti-inflammatory and analgesic properties. Further studies are needed to determine its efficacy and safety in various disease conditions and to elucidate the functions of these enzymes in various physiological and pathological processes.
Métodos De Síntesis
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol to form the intermediate product. The intermediate product is then reacted with N-(3-chlorophenyl)acetamide in the presence of a base to yield the final product, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin S, cathepsin K, and cathepsin L, which are involved in various physiological and pathological processes. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Propiedades
Fórmula molecular |
C16H14ClN5OS |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c17-11-5-4-6-12(9-11)19-14(23)10-24-16-21-20-15(18)22(16)13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,20)(H,19,23) |
Clave InChI |
WWFPPDGEDVQZSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)




![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)